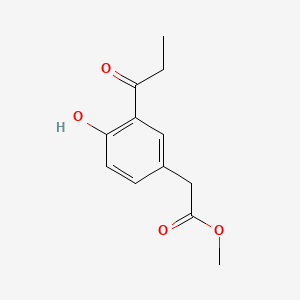

Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate

Description

Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is a methyl ester derivative featuring a phenylacetate backbone substituted with a hydroxyl group at the 4-position and a 1-oxopropyl group at the 3-position. This unique structure confers distinct physicochemical properties, including polarity, solubility, and reactivity, which differentiate it from simpler phenylacetate esters.

Properties

CAS No. |

71662-41-4 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 2-(4-hydroxy-3-propanoylphenyl)acetate |

InChI |

InChI=1S/C12H14O4/c1-3-10(13)9-6-8(4-5-11(9)14)7-12(15)16-2/h4-6,14H,3,7H2,1-2H3 |

InChI Key |

FWPZORRTDTZVAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate typically involves the esterification of 4-hydroxy-3-(1-oxopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, reduced esters.

Substitution: Various substituted phenylacetates.

Scientific Research Applications

Chemistry: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating enzyme-substrate interactions .

Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ketone groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Aroma and Flavor : Ethyl and methyl phenylacetates demonstrate the importance of ester groups in aroma contribution, though substituents like hydroxyls may reduce volatility, limiting flavor applications for this compound .

- Pharmacological Potential: Structural complexity in 8-O-acetylshanzhiside suggests this compound could be explored for anti-inflammatory or antioxidant properties, leveraging its hydroxyl group .

- Synthetic Utility : The 1-oxopropyl group may serve as a reactive site for further derivatization, distinguishing it from simpler esters used as intermediates .

Biological Activity

Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which is known to contribute to various biological activities. The presence of the hydroxy group and the acyl moiety enhances its interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, derivatives of phenolic acids are known to scavenge free radicals effectively, thus providing protection against oxidative stress.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Antioxidant |

| Ferulic Acid Methyl Ester | 25 | Antioxidant |

The antioxidant activity is crucial in preventing cellular damage linked to various chronic diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro.

Case Study: Inhibition of COX Enzymes

- A study demonstrated that similar compounds inhibited cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

| Compound | COX Inhibition (%) at 25 µg/mL |

|---|---|

| This compound | TBD |

| Aspirin | 90% |

This inhibition suggests potential therapeutic applications in managing inflammatory conditions.

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.

Research Findings:

- In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in specific cancer cell lines, similar to other phenolic compounds.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | TBD | Apoptosis induction |

| HeLa (Cervical Cancer) | TBD | Cell cycle arrest |

These findings highlight its potential as a lead compound for developing anticancer therapies.

The biological activity of this compound is likely mediated through multiple pathways:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it reduces oxidative stress.

- Anti-inflammatory Pathway : It may inhibit NF-kB signaling, leading to decreased expression of inflammatory mediators.

- Apoptotic Pathway : Activation of caspases and modulation of Bcl-2 family proteins are possible mechanisms through which this compound induces apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.